molecular formula C8H11NO B179524 1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one CAS No. 10333-13-8

1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one

Cat. No. B179524
CAS RN: 10333-13-8
M. Wt: 137.18 g/mol
InChI Key: SVYGMXJGGZTAHB-UHFFFAOYSA-N
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Description

“1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one”.



Molecular Structure Analysis

The molecular structure of “1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one” is not readily available.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one” are not available.


Scientific Research Applications

  • Pharmaceutical Research :

    • It is used in the production of fourth-generation Cefpirome, a cephalosporin antibiotic, as a side-chain component (Fu Chun, 2007).
    • It serves as a building block in the synthesis of various pharmaceutical compounds, highlighting its versatility in drug development.
  • Materials Science :

    • Applications in synthesizing synthetic resin and plastics, showcasing its role in material engineering and design (Fu Chun, 2007).
    • Its use in creating antioxidants, indicating its potential in developing materials with enhanced durability and resistance to oxidation.
  • Chemical Synthesis :

    • Utilized in the synthesis of plant protection agents, demonstrating its applicability in agricultural chemistry (Fu Chun, 2007).
    • Involved in bactericide and antimicrobial research, indicating its importance in the field of biochemistry and microbiology.
  • Analytical and Structural Chemistry :

    • In X-ray diffraction studies for understanding molecular structures, particularly in heterocyclic design (D. V. Al’bov et al., 2004).
    • Its derivatives have been analyzed through single-crystal X-ray diffraction to elucidate their crystal and molecular structures, which is vital for understanding chemical reactivity and properties.
  • Organic Synthesis :

    • Employed in one-pot synthesis processes for creating complex organic molecules, highlighting its role in efficient and innovative chemical synthesis techniques (Nasser A. M. Yehia et al., 2002).
  • Ligand and Catalysis Research :

    • Potential use as a bi- or tridentate ligand in coordination chemistry, as suggested by its strong fluorescence properties (A. Baysal et al., 2007).
    • In catalysis research, particularly in reactions involving nickel and other transition metals for constructing heterocyclic compounds (M. Ohashi et al., 2011).

Safety And Hazards

There is no specific safety and hazard information available for “1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one”.


properties

IUPAC Name

1,3,4,5,6,7-hexahydrocyclopenta[b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-5-4-6-2-1-3-7(6)9-8/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYGMXJGGZTAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342976
Record name 1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one

CAS RN

10333-13-8
Record name 1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one
Reactant of Route 2
1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one
Reactant of Route 3
1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one
Reactant of Route 4
1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one
Reactant of Route 5
1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one
Reactant of Route 6
1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one

Citations

For This Compound
1
Citations
WS Hamama, ME Ibrahim, EA Ghaith… - Journal of …, 2017 - Wiley Online Library
We exploited the utilization of 2‐methyl‐2‐phenyl‐1,3‐oxathiolan‐5‐one (1) that acts as activated thioglycolic acid as mercaptoacetyl transfer agent to build new pyridinonethiol …
Number of citations: 3 onlinelibrary.wiley.com

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